Ivabradine, (-)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ivabradine can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction between 7,8-dimethoxy-1,3,4,5-tetrahydro-benzazepin-2-one and (3-chloro-propyl)-methyl-tert-butyl carbamate to generate an intermediate compound. This intermediate is then converted to ivabradine hydrochloride under the action of acyl chloride and alcohol .
Industrial Production Methods
Industrial production of ivabradine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final pharmaceutical-grade product .
Chemical Reactions Analysis
Types of Reactions
Ivabradine undergoes several types of chemical reactions, including:
Oxidation: Ivabradine can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups in ivabradine.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of ivabradine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chloride and alcohol are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, which are often analyzed to ensure the stability and efficacy of the final pharmaceutical product .
Scientific Research Applications
Ivabradine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of pacemaker current inhibitors.
Biology: Investigated for its effects on heart rate and cardiac function.
Medicine: Used in the treatment of chronic stable angina pectoris and heart failure.
Industry: Employed in the development of new heart rate-lowering medications.
Mechanism of Action
Ivabradine exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node. This inhibition reduces the pacemaker current (If), leading to a decrease in heart rate without affecting myocardial contractility or vascular tone . The molecular targets involved include the HCN channels, which play a crucial role in regulating heart rate .
Comparison with Similar Compounds
Similar Compounds
Beta-blockers: Such as atenolol and metoprolol, which also reduce heart rate but have different mechanisms of action.
Calcium channel blockers: Such as amlodipine, which reduce heart rate by inhibiting calcium influx into cardiac cells.
Uniqueness of Ivabradine
Ivabradine is unique in its selective inhibition of the pacemaker current (If) without affecting myocardial contractility or vascular tone. This makes it a valuable alternative for patients who cannot tolerate beta-blockers or calcium channel blockers .
Properties
IUPAC Name |
3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168224 | |
Record name | S 16260-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167072-91-5 | |
Record name | Ivabradine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167072915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S 16260-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVABRADINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T270O3E9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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